molecular formula C14H7NO5 B13131051 1-Hydroxy-6-nitroanthracene-9,10-dione

1-Hydroxy-6-nitroanthracene-9,10-dione

Cat. No.: B13131051
M. Wt: 269.21 g/mol
InChI Key: RLTZFTRJTDVFBE-UHFFFAOYSA-N
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Description

1-Hydroxy-6-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic scaffold. This compound is characterized by the presence of a hydroxyl group at the first position and a nitro group at the sixth position on the anthracene-9,10-dione structure. It is used in various industrial applications, including the production of synthetic dyes and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-6-nitroanthracene-9,10-dione can be synthesized through nitration of 1-hydroxyanthracene-9,10-dione. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-6-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone structure.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 1-amino-6-hydroxyanthracene-9,10-dione.

    Substitution: Formation of various substituted anthracene-9,10-dione derivatives.

Scientific Research Applications

1-Hydroxy-6-nitroanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of synthetic dyes and pigments.

Mechanism of Action

The mechanism of action of 1-hydroxy-6-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

1-Hydroxy-6-nitroanthracene-9,10-dione can be compared with other similar compounds, such as:

    1-Hydroxy-4-nitroanthracene-9,10-dione: Similar structure but with the nitro group at the fourth position.

    1-Hydroxy-5-nitroanthracene-9,10-dione: Similar structure but with the nitro group at the fifth position.

    1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Contains additional methyl groups at the second and third positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

IUPAC Name

1-hydroxy-6-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7NO5/c16-11-3-1-2-9-12(11)14(18)8-5-4-7(15(19)20)6-10(8)13(9)17/h1-6,16H

InChI Key

RLTZFTRJTDVFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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